molecular formula C23H14N4O6S B2405280 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide CAS No. 326017-71-4

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide

Cat. No. B2405280
M. Wt: 474.45
InChI Key: WPMXYBFDGMHZNF-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide, also known as Bz-423, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Bz-423 has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In

Scientific Research Applications

Chemical Properties and Functions

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide falls into a category of compounds with a significant presence in medicinal chemistry. Compounds with a thiazole nucleus, such as the one , are crucial due to their broad spectrum of biological activities. They have been identified as heterocyclic aromatic compounds that serve as fundamental structures for various pharmacologically active moieties. Thiazole and its derivatives have exhibited a wide range of pharmacological activities, including antifungal, antiparasitic, anti-inflammatory, and anticancer activities. The structural versatility of these compounds allows for the generation of new molecules with potent antibacterial activities when the thiazole ring is modified at different positions. The synthetic versatility and biological significance of thiazole-containing compounds make them a continuous subject of interest in medicinal chemistry for drug discovery and development (Thapa, Nargund, & Biradar, 2022).

Photoinitiator Applications

Some compounds with a similar structure to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide are used as photoinitiators in the polymerization process, particularly in the field of dentistry. Photoinitiators, such as benzophenone, are crucial in the polymerization of dental resins. The alteration of photoinitiators can significantly influence the biomechanical properties of dental composites, such as the degree of conversion and hardness. The research aims to identify alternative photoinitiators to compensate for disadvantages of commonly used ones like camphorquinone, focusing on improving the aesthetic properties and the degree of conversion of dental resin (Kowalska, Sokołowski, & Bociong, 2021).

Antifungal and Larvicidal Activities

Thiazole derivatives have also been studied for their potential antifungal and larvicidal activities. For example, phlorotannins, which are secondary metabolites produced by brown seaweeds, have shown significant antifungal activity against dermal and plant fungi, as well as larvicidal activity against mosquitoes and marine invertebrate larvae. These activities make phlorotannins potential candidates for pharmaceutical, functional food, pesticide, and antifouling applications. The structural diversity of phlorotannins, which increases with polymerization, contributes to their wide range of biological activities, including antiviral, antibacterial, antifungal, and larvicidal effects (Negara, Sohn, Kim, & Choi, 2021).

properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N4O6S/c28-20(15-9-5-2-6-10-15)21-19(14-7-3-1-4-8-14)24-23(34-21)25-22(29)16-11-17(26(30)31)13-18(12-16)27(32)33/h1-13H,(H,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMXYBFDGMHZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide

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